Ethyl 2-(4-(hydroxymethyl)piperidin-1-yl)pyrimidine-5-carboxylate
Overview
Description
Ethyl 2-(4-(hydroxymethyl)piperidin-1-yl)pyrimidine-5-carboxylate is a chemical compound with a complex structure that includes a piperidine ring, a pyrimidine ring, and an ester functional group
Preparation Methods
The synthesis of Ethyl 2-(4-(hydroxymethyl)piperidin-1-yl)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the pyrimidine moiety. The final step involves esterification to form the ethyl ester group. Reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 2-(4-(hydroxymethyl)piperidin-1-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides
Scientific Research Applications
Ethyl 2-(4-(hydroxymethyl)piperidin-1-yl)pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 2-(4-(hydroxymethyl)piperidin-1-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Ethyl 2-(4-(hydroxymethyl)piperidin-1-yl)pyrimidine-5-carboxylate can be compared with similar compounds such as:
Ethyl 3-(4-(hydroxymethyl)piperidin-1-yl)propanoate: Similar structure but with a propanoate ester instead of a pyrimidine ring.
4-(hydroxymethyl)piperidine-1-carbodithioic acid: Contains a piperidine ring with a different functional group.
N-tert-butoxycarbonyl-4-hydroxymethyl piperidine: A protected form of the piperidine derivative.
These comparisons highlight the unique combination of the piperidine and pyrimidine rings in this compound, which contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[4-(hydroxymethyl)piperidin-1-yl]pyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-2-19-12(18)11-7-14-13(15-8-11)16-5-3-10(9-17)4-6-16/h7-8,10,17H,2-6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJBMYLMWPCRIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)N2CCC(CC2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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